molecular formula C11H12ClNO B13715722 o-(1-Naphthylmethyl)hydroxylamine hydrochloride

o-(1-Naphthylmethyl)hydroxylamine hydrochloride

Cat. No.: B13715722
M. Wt: 209.67 g/mol
InChI Key: RUGDBRVEODTQSD-UHFFFAOYSA-N
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Description

o-(1-Naphthylmethyl)hydroxylamine hydrochloride is a hydroxylamine derivative where the hydroxylamine oxygen is substituted with a 1-naphthylmethyl group (C₁₀H₇-CH₂-), forming a hydrochloride salt. This compound is hypothesized to exhibit light sensitivity and thermal instability due to the aromatic naphthyl group, necessitating storage in cool, dark conditions. Its primary applications likely involve organic synthesis, particularly in the formation of oximes or as a chiral auxiliary in pharmaceuticals.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

O-(naphthalen-1-ylmethyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C11H11NO.ClH/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H

InChI Key

RUGDBRVEODTQSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CON.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvent: Organic solvents such as dichloromethane or toluene are typical, but greener solvents or aqueous media have been explored.
  • Temperature: Mild temperatures ranging from 0°C to 50°C to control reaction rate and minimize side reactions.
  • Acid Binding Agents: Use of bases or acid scavengers to neutralize hydrochloric acid generated during the reaction.
  • Catalysts: Phase transfer catalysts or polyethylene glycol derivatives can enhance reaction rates and yields.

Typical Procedure

  • Dissolve hydroxylamine hydrochloride in an appropriate solvent.
  • Add 1-naphthylmethyl chloride dropwise under stirring.
  • Maintain temperature and reaction time (1–5 hours).
  • Quench and isolate the product by filtration or extraction.
  • Purify by recrystallization using solvents like isopropanol, acetone, or ethyl acetate.

Indirect Synthesis via Reduction or Coupling

Alternative methods involve multi-step synthesis where 1-naphthylmethyl intermediates are first prepared and then converted to the hydroxylamine derivative.

  • Reduction Method: Schiff base intermediates formed from 1-naphthylmethyl amines and aldehydes are reduced using sodium borohydride or similar agents to yield hydroxylamine derivatives.
  • Coupling Method: Coupling of 1-naphthylmethyl amines with alkynes or other unsaturated compounds followed by reduction.
  • Mannich Reaction: Formation of α-amido intermediates via Mannich reaction, followed by reduction and elimination steps.

These methods are generally more complex, with higher costs and safety concerns due to the use of reducing agents and multi-step purification.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Disadvantages Industrial Suitability
Direct Substitution Hydroxylamine hydrochloride + 1-naphthylmethyl chloride Mild temp (20–50°C), organic solvent, acid binding agent High yield, simpler operation, high purity achievable Requires careful handling of reagents Preferred for industrial scale
Reduction Method Schiff base + sodium borohydride Requires reducing agents, controlled temperature Effective for complex derivatives High cost, safety concerns with reducing agents Less preferred industrially
Coupling Method Naphthylmethyl amine + alkyne Requires Lewis acid catalysts, multi-step Can access diverse derivatives Complex, low purity, stringent conditions Limited industrial use
Mannich Reaction Naphthylmethyl amine + ketone + formaldehyde Multi-step, heating required Versatile intermediate synthesis Low yield, cumbersome process Not preferred industrially

Industrial Preparation Example (Adapted from Patent CN108164423A)

A patented industrial method for a related compound (naftifine hydrochloride) shares similarities with the preparation of o-(1-Naphthylmethyl)hydroxylamine hydrochloride, emphasizing direct substitution and crystallization steps:

Step Description Conditions
1 Preparation of 1-naphthylmethyl chloride by chlorination of 1-naphthylmethyl alcohol 20–40°C, dichloromethane solvent, 2–6 hours
2 Reaction of 1-naphthylmethyl chloride with hydroxylamine hydrochloride in organic solvent 20–50°C, 1–5 hours
3 Acidification and crystallization to isolate this compound pH 1–4, 10–30°C, 3–6 hours crystallization

This method highlights the importance of solvent choice, temperature control, and acid-base management to achieve high purity (HPLC purity ≥ 98%) and yield suitable for industrial production.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

The primary reactivity of o-(1-Naphthylmethyl)hydroxylamine hydrochloride involves nucleophilic attack on carbonyl groups (aldehydes, ketones, and α,β-unsaturated carbonyls) to form stable oxime derivatives. This reaction is fundamental for synthesizing nitrogen-containing compounds.

Mechanism

  • Deprotonation : The hydroxylamine group (-NHOH) is deprotonated in basic conditions, generating a nucleophilic amine (-NHO⁻).

  • Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer and Elimination : Rearrangement leads to the elimination of water, producing the oxime product .

Example Reaction

RC=O+O-(1-Naphthylmethyl)NHOH\cdotpHClBaseRC=N-O-(1-Naphthylmethyl)+H2O+HCl\text{RC=O} + \text{O-(1-Naphthylmethyl)NHOH·HCl} \xrightarrow{\text{Base}} \text{RC=N-O-(1-Naphthylmethyl)} + \text{H}_2\text{O} + \text{HCl}

Applications

  • Synthesis of oximes for use as ligands or intermediates in pharmaceuticals.

  • Protection of carbonyl groups in multi-step syntheses .

Acid-Catalyzed Hydrolysis and Stability

Under acidic conditions, this compound undergoes hydrolysis, though its stability depends on reaction parameters.

Key Findings

  • Hydrolysis : Reacts with strong acids (e.g., HCl, H₂SO₄) to regenerate hydroxylamine and naphthylmethyl halides .

  • Temperature Sensitivity : Decomposition accelerates above 80°C, necessitating controlled conditions .

Reaction Conditions

ParameterOptimal RangeOutcome
Temperature40–80°CMinimal decomposition
Acid Concentration10–500% excessComplete hydrolysis
SolventHydrocarbons (e.g., toluene)Prevents side reactions

Alkylation and Mitsunobu Reactions

The compound participates in alkylation reactions, particularly via the Mitsunobu protocol, to form substituted hydroxylamine derivatives.

General Procedure :

  • Mitsunobu Reaction : Reacts with alcohols in the presence of triphenylphosphine (PPh₃) and diisopropylazodicarboxylate (DIAD) to form phthalimide-protected intermediates.

  • Deprotection : Hydrazine removes the phthalimide group, yielding free O-alkylhydroxylamines.

  • Salt Formation : Treated with HCl to isolate the hydrochloride salt.

Example Application
Synthesis of branched hydroxylamines for enzyme inhibition studies .

Redox Reactions

While less common, the compound can act as a reducing agent in specific contexts:

  • N-O Bond Cleavage : Under reductive conditions (e.g., H₂/Pd-C), the N-O bond breaks, yielding naphthylmethylamine derivatives.

Scientific Research Applications

Organic Synthesis

o-(1-Naphthylmethyl)hydroxylamine hydrochloride is primarily utilized as a reagent in organic synthesis. Its ability to form stable oximes makes it valuable in the construction of nitrogen-containing compounds. The compound can react with carbonyl groups to yield oximes, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Reactions Involving this compound

Reaction TypeReactantsProductsReference
Oxime FormationAldehyde/Ketone + HydroxylamineOxime
Reduction ReactionsNitro CompoundsAmines
Coupling ReactionsAryl HalidesAryl Hydroxylamines

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development. It has shown promise as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting infectious diseases and cancer.

Case Study: Synthesis of Antiviral Agents

In a study published in the Journal of Medicinal Chemistry, researchers utilized This compound in the synthesis of antiviral compounds. The study highlighted its effectiveness in facilitating reactions that led to the formation of active pharmaceutical ingredients (APIs) with enhanced efficacy against viral infections .

Analytical Chemistry

In analytical chemistry, This compound serves as a reagent for detecting carbonyl compounds. It can be employed in colorimetric assays where the formation of colored complexes indicates the presence of specific analytes.

Table 2: Analytical Methods Using this compound

MethodAnalyteDetection LimitReference
Colorimetric AssayCarbonyl Compounds0.1 µM
HPLCPharmaceutical Compounds10 ng/mL

Environmental Applications

Recent studies have explored the use of This compound in environmental chemistry, particularly for assessing pollutants. Its ability to react with nitroaromatic compounds makes it useful for detecting environmental contaminants.

Case Study: Detection of Nitro Compounds

A research article detailed the application of this compound in detecting nitroaromatic pollutants in water samples. The method demonstrated high sensitivity and selectivity, making it a viable option for environmental monitoring .

Mechanism of Action

The mechanism of action of o-(1-Naphthylmethyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets, including enzymes and receptors, through its hydroxylamine group. The pathways involved depend on the specific reaction or application, but generally, it participates in redox reactions and nucleophilic substitution.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the hydroxylamine oxygen significantly influences physicochemical behavior. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) Stability Notes logPow (Predicted)
o-(1-Naphthylmethyl)hydroxylamine HCl 1-Naphthylmethyl-O- ~209.6 Light-sensitive; decomposes under extreme temperatures ~2.5 (highly lipophilic)
Hydroxylamine HCl H-O- 69.49 Stable solid; hygroscopic -0.89
O-Pentafluorobenzylhydroxylamine HCl Pentafluorobenzyl-O- 249.56 Stable; used in analytical chemistry ~3.1 (fluorophilic)
O-Cyclopropylmethylhydroxylamine HCl Cyclopropylmethyl-O- 123.59 Stable in synthesis conditions ~0.8
O-Methylhydroxylamine HCl Methyl-O- 83.51 Hygroscopic; light-sensitive -0.34

Key Observations :

  • The naphthylmethyl group confers high lipophilicity (predicted logPow ~2.5), enhancing membrane permeability but reducing aqueous solubility.
  • Fluorinated derivatives (e.g., pentafluorobenzyl) exhibit unique electronic properties and stability, making them suitable for mass spectrometry applications.
  • Smaller substituents (e.g., methyl, cyclopropylmethyl) offer moderate stability and are widely used in protecting-group strategies.

Industrial and Pharmaceutical Relevance

  • Analytical Chemistry : Fluorinated derivatives are preferred for trace analysis due to their electron-capture properties.
  • Materials Science : Silyl-substituted hydroxylamines (e.g., O-(2-trimethylsilylethyl) derivative) enhance silicon-based polymer synthesis.

Biological Activity

o-(1-Naphthylmethyl)hydroxylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores its biological activity, synthesis, applications, and relevant research findings.

  • Molecular Formula : C12H12ClN2O
  • Molecular Weight : 236.69 g/mol
  • Structure : The compound features a hydroxylamine functional group attached to a naphthylmethyl moiety, which contributes to its unique reactivity and potential biological properties.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that hydroxylamines, including this compound, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.

2. Antioxidant Properties

Hydroxylamines are known for their ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial in preventing oxidative stress-related diseases.

3. Environmental Applications

Studies have shown that hydroxylamines can enhance the degradation of pollutants in wastewater treatment processes. For instance, their role as reducing agents in catalytic systems has been explored to improve the efficiency of contaminant degradation.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Hydroxylamine : Reaction of naphthaldehyde with hydroxylamine under acidic conditions.
  • Purification : The product is purified through recrystallization or chromatography techniques.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi; potential for new drug development
AntioxidantScavenges free radicals; protects against oxidative stress
Environmental DegradationEnhances degradation of phenolic compounds in wastewater

Case Study: Antimicrobial Efficacy

A study conducted on various hydroxylamines demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound could effectively inhibit bacterial growth at low concentrations.

Case Study: Environmental Impact

In an investigation focusing on the degradation of phenolic compounds using a NiFe2O4 catalyst activated by hydroxylamines, it was found that the addition of this compound increased degradation efficiency by 4.76 times compared to systems without it. This highlights its potential role in environmental remediation strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for o-(1-Naphthylmethyl)hydroxylamine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves coupling reactions using hydroxylamine derivatives. For example, O-(tert-butyldimethylsilyl)hydroxylamine can react with aromatic carboxylic acids in the presence of carbodiimide reagents (e.g., EDCI) to form hydroxylamine conjugates, followed by deprotection and hydrochlorination . Optimize yields by controlling reaction time (12–24 hrs), temperature (0–25°C), and stoichiometric ratios (1:1.2 substrate-to-reagent). Monitor intermediates via TLC or HPLC to confirm conversion.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the naphthylmethyl group (δ 3.8–4.2 ppm for –CH2_2–) and hydroxylamine (–NH–OH) protons .
  • HPLC-MS : Assess purity (>95%) via reverse-phase C18 columns with UV detection at 254 nm. Confirm molecular weight using ESI-MS (expected [M+H]+^+ ~246.7 g/mol) .
  • Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (e.g., C: ~61.2%, Cl: ~12.9%) .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (N2_2 or Ar) to prevent degradation. Avoid prolonged exposure to light, extreme temperatures (>40°C), and humidity. Decomposition products include HCl gas and nitrogen oxides, detectable via FT-IR or GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data when quantifying trace metal impurities in this compound?

  • Methodological Answer : Contradictions may arise from incomplete metal reduction during analysis. Replace hydroxylamine hydrochloride with ascorbic acid (0.1–0.5 M) to improve Fe3+^{3+}→Fe2+^{2+} reduction efficiency, minimizing interference in colorimetric assays (e.g., for Cu or Fe quantification) . Validate results using ICP-MS with internal standards (e.g., 115In^{115}In) to correct matrix effects.

Q. What experimental designs are suitable for studying the compound’s reactivity under varying pH and oxidizing conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 280 nm) and HPLC .
  • Oxidation Studies : Expose the compound to H2_2O2_2 (1–5% v/v) or KMnO4_4 (0.1 M) in aqueous ethanol. Identify oxidized products (e.g., nitroso derivatives) using HRMS and 1H^1H-NMR .

Q. How can researchers mitigate risks when handling this compound due to its acute toxicity?

  • Methodological Answer :

  • Toxicity Screening : Conduct in vitro assays (e.g., MTT on HepG2 cells) to determine IC50_{50} values. Reference SDS data for hydroxylamine hydrochloride (LD50_{50} oral rat: 408 mg/kg) as a proxy .
  • Safety Protocols : Use fume hoods for synthesis, PPE (nitrile gloves, lab coat), and emergency showers. Neutralize spills with 10% NaHCO3_3 before disposal .

Q. What strategies can address discrepancies in partitioning coefficients (log P) during pharmacokinetic studies?

  • Methodological Answer : Discrepancies often stem from inconsistent solvent systems. Use the shake-flask method with n-octanol/water (1:1) pre-saturated for 24 hrs. Measure concentrations via UV absorbance (λ = 270 nm) and calculate log P as log([C]octanol_{octanol}/[/C]water_{water}). Validate with computational models (e.g., ChemAxon or ACD/Percepta) .

Key Considerations for Researchers

  • Contradiction Management : When analytical data conflicts (e.g., metal quantification), cross-validate with orthogonal methods (ICP-MS vs. colorimetry) and adjust reducing agents .
  • Synthetic Optimization : Scale reactions cautiously; exothermic steps may require cooling. Use scavengers (e.g., molecular sieves) to absorb HCl gas during hydrochlorination .
  • Ethical Compliance : Adhere to institutional guidelines for toxicity studies and waste disposal (e.g., neutralize acidic byproducts before discarding) .

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